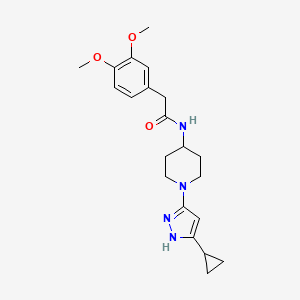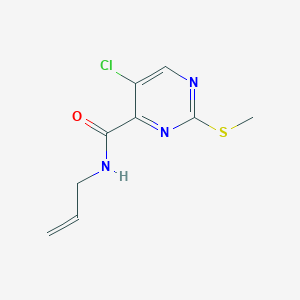
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is a chemical compound with the CAS Number: 1351597-05-1 . It has a molecular weight of 252.29 . Another compound, “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide”, has a molecular formula of C16H12N4O2S2 and an average mass of 356.422 Da .
Synthesis Analysis
The synthesis pathway for a similar compound, “N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide”, involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.
Molecular Structure Analysis
The molecular structure of “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” has been analyzed and it has a density of 1.5±0.1 g/cm3, a molar refractivity of 99.7±0.3 cm3, and a molar volume of 234.8±3.0 cm3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” include a polar surface area of 133 Å2, a polarizability of 39.5±0.5 10-24 cm3, and a surface tension of 76.3±3.0 dyne/cm .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Diuretic Activity : A derivative, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, was synthesized and demonstrated notable diuretic activity in vivo (Yar & Ansari, 2009).
- Synthesis and Antimicrobial Activity : Pyridine derivatives involving similar structures were synthesized, showing varying degrees of antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Chiral Synthon Production : The compound has been used in the efficient production of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important for enantiospecific synthesis of therapeutic agents (Mishra et al., 2016).
Antitumor Activity and Synthesis
- Antitumor Activity : Certain derivatives have demonstrated significant antitumor effects, making them promising candidates for anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
- Novel Synthesis for Therapeutic Compounds : The compound's derivatives are precursors for potential therapeutic compounds, facilitated by nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Specialized Applications
- Liquid Crystals Synthesis : Benzothiazole derivatives have been used to synthesize new liquid crystals with unique properties, indicating potential for diverse applications (Ha et al., 2010).
- Corrosion Inhibition : Benzothiazole derivatives, akin to the target compound, showed effective corrosion inhibition for carbon steel in acidic environments (Hu et al., 2016).
- Antioxidative and Antiproliferative Activity : Synthesized derivatives displayed promising antioxidative and antiproliferative properties in vitro, suggesting potential in cancer treatment and antioxidative therapies (Cindrić et al., 2019).
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-21-12-3-2-4-14-15(12)18-17(24-14)19-16(20)10-5-6-11-13(9-10)23-8-7-22-11/h2-6,9H,7-8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVVPGMUXAPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)




![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)



![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)